molecular formula C29H35F3N2O3 B560413 Siponimod CAS No. 1230487-85-0

Siponimod

Cat. No.: B560413
CAS No.: 1230487-85-0
M. Wt: 516.6 g/mol
InChI Key: KIHYPELVXPAIDH-HNSNBQBZSA-N
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Description

Siponimod (BAF312) is an oral, selective sphingosine 1-phosphate (S1P) receptor modulator approved for active secondary progressive multiple sclerosis (SPMS) and relapsing-remitting MS (RRMS). It primarily targets S1P1 and S1P5 receptors, exerting dual anti-inflammatory and neuroprotective effects. By binding to S1P1 receptors on lymphocytes, this compound prevents their egress from lymph nodes, reducing CNS infiltration and inflammation . Preclinical studies highlight its direct CNS effects, including remyelination and reduced neurodegeneration, mediated via S1P1/S1P5 receptors on astrocytes and oligodendrocytes . The phase 3 EXPAND trial demonstrated this compound’s efficacy in delaying disability progression, reducing annualized relapse rate (ARR) by 55%, and slowing brain atrophy in SPMS patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Siponimod involves several synthetic routes and reaction conditions. One method includes the preparation of crystalline Form SF1 of this compound monofumarate, which involves providing a mixture of this compound base and an organic solvent . Another method involves diluting 5 milligrams of this compound in a 100 milliliter volumetric flask, adding approximately 70 milliliters of a diluent, and sonicating for 30 minutes to melt it .

Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in the available literature. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Synthetic Chemistry and Key Reaction Pathways

Siponimod was synthesized via a de novo design strategy starting from FTY720 (fingolimod), with alkoxyimino derivatives serving as intermediates . Key reaction steps include:

Reductive Amination

A pivotal step involved reductive amination between an aldehyde fragment (hydrophobic tail) and amino carboxylic acids to generate the azetidine-3-carboxylic acid core . This allowed efficient derivatization to optimize S1P1 receptor affinity:

text
Aldehyde + Amino Carboxylic Acid → Schiff Base Intermediate → Reduction → Azetidine Derivative

Hydrophobic Tail Optimization

The terminal phenyl group was replaced with cyclohexyl or cyclopentyl moieties through nucleophilic substitution and cross-coupling reactions , enhancing potency by 10–100-fold .

ModificationEC₅₀ (S1P₁)Selectivity (S1P₁ vs S1P₃)
Phenyl0.3 μM5-fold
Cyclohexyl0.0003 μM>5,000-fold

Substituent Effects on Aromatic Rings

  • Fluorination : 2-F substitution on phenyl ring A improved hydrophobic interactions (EC₅₀: 0.015 μM vs 0.3 μM for non-fluorinated) .
  • Trifluoromethylation : A 2-CF₃ group increased van der Waals interactions, reducing EC₅₀ to 0.0003 μM .

Metabolic Reactions

This compound undergoes oxidative metabolism primarily mediated by cytochrome P450 enzymes :

Primary Metabolic Pathways

EnzymeContributionMetabolitesActivity
CYP2C979.3%M3 (carboxylic acid)Inactive
CYP3A418.5%M17 (hydroxy)Inactive
  • Reaction Types :
    • Oxidation : Hydroxylation of the cyclohexyl or azetidine rings.
    • Decarboxylation : Cleavage of the carboxylic acid group.

Genotype-Dependent Metabolism

  • CYP2C933 (poor metabolizers) exhibit 4-fold higher exposure than CYP2C911 (extensive metabolizers) .

Structural Interactions and Reactivity

The molecular structure of this compound (C29H35F3N2O3C_{29}H_{35}F_{3}N_{2}O_{3}) features:

  • Hydrogen Bond Acceptors : 8 (oxygen and nitrogen atoms) .
  • Rotatable Bonds : 9, contributing to conformational flexibility .

Receptor Binding Dynamics

  • Electrostatic Anchoring : The carboxylic acid forms salt bridges with Lys34 and Arg120 in S1P₁, while the azetidine amine interacts with Glu121 .
  • Hydrophobic Cavity : The cyclohexyl group occupies a deep hydrophobic pocket, stabilized by van der Waals forces with Leu276 and Leu272 .

Stability and Degradation

  • Thermal Stability : Decomposition temperature undetermined, but no explosion hazard reported .
  • Photostability : No data available; structure suggests susceptibility to UV-induced degradation due to aromatic systems.

Key Research Findings

  • Synthesis Efficiency : The reductive amination strategy reduced SAR complexity by decoupling sphingosine kinase and S1P receptor interactions .
  • Metabolite Safety : M3 and M17 lack pharmacological activity, minimizing off-target risks .
  • Selectivity : Structural modifications eliminated S1P₃ activity, reducing bradycardia risk compared to fingolimod .

Table 1: Synthetic Modifications and Potency

Modification SiteReaction TypeEC₅₀ (S1P₁)Selectivity (S1P₁/S1P₃)
Phenyl → CyclohexylNucleophilic Substitution0.0003 μM>5,000-fold
2-F SubstitutionElectrophilic Aromatic Substitution0.015 μM200-fold

Table 2: Metabolic Enzyme Contributions

EnzymeMetabolic PathwayKey Metabolites
CYP2C9OxidationM3 (major)
CYP3A4HydroxylationM17 (minor)

Scientific Research Applications

Treatment of Secondary Progressive Multiple Sclerosis (SPMS)

Siponimod has been specifically approved for treating patients with active SPMS. The pivotal Phase 3 trial, EXPAND, demonstrated that this compound significantly reduced the risk of confirmed disability progression by 21% compared to placebo over three months and 26% over six months. Additionally, it reduced annualized relapse rates by 55% and slowed brain volume loss by approximately 23% .

Table 1: Key Outcomes from the EXPAND Trial

Outcome MeasureThis compound GroupPlacebo GroupHazard Ratio (95% CI)p-value
3-month confirmed disability progression (CDP)288/1096 (26%)173/545 (32%)0.79 (0.65-0.95)0.013
Annualized relapse rate reduction-55%---
Brain volume loss reduction-23%---

Long-term Efficacy and Safety

Long-term studies indicate that this compound maintains its efficacy over extended periods, with sustained benefits observed in cognitive processing speed and overall disease activity. In an open-label extension study, continuous treatment with this compound showed a reduction in confirmed disability progression by 22% over six months compared to those who switched from placebo .

Potential Beyond SPMS

While primarily indicated for SPMS, ongoing research is exploring this compound's potential applications in other forms of multiple sclerosis and related neurodegenerative diseases. Preclinical studies suggest it may promote remyelination and neuroprotection through its effects on astrocytes and oligodendrocytes, indicating a broader therapeutic potential .

Safety Profile

The safety profile of this compound has been well-characterized through extensive clinical trials. Common adverse effects include lymphopenia, elevated liver enzymes, bradycardia during initial dosing, macular edema, hypertension, and reactivation of varicella zoster virus . Importantly, the incidence of serious adverse events is comparable to other S1P modulators, making this compound a viable option for long-term management of SPMS.

Table 2: Adverse Effects Reported in Clinical Trials

Adverse EffectFrequency (%)
Lymphopenia20
Elevated liver enzymes10
Bradycardia8
Macular edema4
Hypertension5

Case Studies

Several case studies have illustrated the clinical utility of this compound in real-world settings. For instance, a retrospective analysis highlighted significant reductions in relapse rates and improved quality of life metrics among patients transitioning from first-line therapies to this compound after experiencing inadequate control of their disease .

Comparison with Similar Compounds

Receptor Selectivity and Potency

Siponimod distinguishes itself from other S1P modulators through its selectivity profile and pharmacokinetic properties :

Compound Target Receptors S1P1 EC50 (nM) Key Selectivity Advantages
This compound S1P1, S1P5 0.4 Avoids S1P3 (linked to bradycardia, toxicity)
Fingolimod S1P1, S1P3, S1P4, S1P5 0.6 Non-selective; requires phosphorylation
Ozanimod S1P1, S1P5 0.2 Similar selectivity to this compound
Amiselimod (MT-1303-P) S1P1 0.013 Higher potency but limited clinical data
  • S1P3 Avoidance : this compound’s EC50 for S1P3 is 5,000 nM, minimizing risks of pulmonary fibrosis and vasoconstriction associated with S1P3 activation .
  • Potency : Amiselimod (MT-1303-P) exhibits ~5× greater S1P1 agonist potency than this compound (EC50: 0.013 vs. 0.078 nM) but lacks regulatory approval .

Pharmacokinetic Differences

Parameter This compound Fingolimod Ozanimod
Bioavailability 71% (monkeys) 93% (requires phosphorylation) 62% (humans)
Half-life (T1/2) 19 hours 6–9 days 19 hours
CYP Metabolism Primarily CYP2C9 CYP4F2 CYP3A4
Drug Interactions Affected by CYP2C9 inhibitors (e.g., fluconazole) Minimal Affected by CYP3A4 inducers

This compound’s shorter half-life allows faster lymphocyte count recovery after discontinuation compared to fingolimod. However, its dependence on CYP2C9 necessitates genotype screening for CYP2C9 polymorphisms to avoid toxicity in poor metabolizers .

Clinical Efficacy in MS

  • SPMS : this compound reduced 3-month confirmed disability progression (CDP) by 21% vs. placebo in EXPAND, with greater benefits in active SPMS subgroups (relapses or Gd+ lesions) .
  • RRMS : In phase 2 trials, this compound reduced ARR by 52–80%, comparable to fingolimod but with fewer cardiovascular adverse events .
  • Vs. fingolimod: this compound’s S1P3 avoidance correlates with lower rates of bradycardia and macular edema .

Structural and Molecular Insights

  • Cryo-EM Studies : this compound binds deeply within S1P1’s orthosteric pocket, forming hydrogen bonds with residues like Leu276 and Trp267. Its trifluoromethyl group enhances selectivity over S1P3, where Phe263 creates steric hindrance .
  • Machine Learning: Novel this compound analogs generated via ML show improved Tanimoto similarity scores (median: 0.127 post-finetuning) and retain key physicochemical properties (e.g., TPSA: 70–90 Ų) .

Cost-Effectiveness and Global Adoption

Country Comparator ICER/QALY Conclusion
Italy Interferon beta-1b €28,891 Cost-effective
USA Best supportive care $433,000 Not cost-effective
UK Best supportive care £30,000–50,000 Cost-effective (limited alternatives)

This compound’s budget impact in Italy was +0.9% over 3 years, deemed manageable for healthcare systems .

Biological Activity

Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator, primarily developed for the treatment of secondary progressive multiple sclerosis (SPMS). Its biological activity is characterized by a dual mechanism that encompasses both immunomodulatory and neuroprotective effects. This article explores the biological activity of this compound, supported by diverse research findings, clinical trial data, and case studies.

Immunomodulatory Effects:
this compound functions primarily through its action on S1P receptors, particularly S1P receptor 1 and 5. By binding to these receptors, this compound inhibits the egress of lymphocytes from lymph nodes into the bloodstream, thereby reducing their infiltration into the central nervous system (CNS). This action helps to mitigate the inflammatory processes associated with multiple sclerosis (MS) .

Neuroprotective Effects:
In addition to its immunomodulatory properties, this compound exhibits neuroprotective effects. It promotes the survival and maturation of oligodendroglial precursor cells (OPCs), which are crucial for remyelination in the CNS. Studies have shown that this compound can inhibit astrogliosis and promote neuronal health through mechanisms involving brain-derived neurotrophic factor (BDNF), which is essential for neuronal growth and protection .

Phase III Trials

The EXPAND trial was a pivotal Phase III study that evaluated the efficacy and safety of this compound in patients with SPMS. The study enrolled 1,651 patients across 31 countries and demonstrated significant outcomes:

  • Disability Progression: this compound reduced the risk of confirmed disability progression by 21% compared to placebo, with a hazard ratio of 0.79 (95% CI: 0.65-0.95) .
  • MRI Outcomes: The treatment resulted in a notable reduction in T2 lesion activity as observed on MRI scans .
  • Safety Profile: Adverse events were reported in 89% of patients on this compound versus 82% on placebo, with serious adverse events occurring in 18% of the this compound group .

Case Studies

A case study highlighted the impact of this compound on a patient with SPMS who experienced significant improvement in mobility and a decrease in relapse rates after initiating treatment. This underscores the potential of this compound not only to slow disease progression but also to enhance quality of life for patients with SPMS .

Comparative Studies

Indirect treatment comparisons (ITCs) have been conducted to assess this compound's efficacy relative to other treatments like interferon beta-1b and ocrelizumab. Results indicated that this compound showed favorable outcomes in terms of reducing disability progression when compared to interferon beta-1b, emphasizing its role as an effective treatment option in SPMS management .

Summary Table of Key Findings

Study/Trial Population Primary Outcome Result
EXPAND Trial1,651 SPMS patientsConfirmed disability progression21% reduction vs placebo
MRI AnalysisParticipants in EXPANDT2 lesion activitySignificant reduction observed
Case StudyIndividual SPMS patientImprovement in mobilityNotable enhancement post-treatment
ITC vs Interferon β-1bComparative analysisTime to confirmed disability progressionHR 0.55 (CDP-6 months)

Q & A

Q. Basic: What experimental models are used to investigate siponimod's anti-angiogenic effects, and how are they validated?

This compound's anti-angiogenic properties are studied using in vitro (e.g., HUVEC and HRMEC cell lines) and in vivo (e.g., corneal neovascularization models) systems. In vitro assays focus on endothelial cell migration, barrier dysfunction under TNF-α, and junctional protein redistribution, while in vivo models quantify vessel growth inhibition. Validation involves RT-qPCR to confirm S1PR1 expression (the primary target) and pharmacological profiling to exclude off-target effects .

Q. Advanced: How can SimCYP modeling predict this compound exposure in patients with CYP2C9 polymorphisms?

SimCYP integrates in vitro metabolism data (e.g., Km, Vmax from HLM studies) and population-based pharmacokinetic (PK) parameters to simulate drug exposure. For CYP2C9 variants, the model incorporates genotype-specific clearance rates and adjusts for enzyme inhibition (e.g., fluconazole co-administration). Key steps include:

  • Using nonlinear regression to derive intrinsic clearance (CLint) .
  • Validating predictions against clinical PK data from healthy volunteers .
  • Applying sensitivity analysis to assess uncertainty in enzyme kinetics .

Q. Basic: What methodological considerations are critical in designing Phase III trials for this compound in SPMS?

The EXPAND trial (NCT01665144) serves as a template:

  • Primary endpoint : 3-month confirmed disability progression (CDP) via EDSS.
  • Secondary endpoints : 6-month CDP, MRI lesion activity, and brain volume loss .
  • Covariate adjustment : Stratification by baseline EDSS, relapse history, and disease duration to minimize confounding .
  • Safety monitoring : Cardiac and hepatic parameters due to S1PR1-mediated effects .

Q. Advanced: How can conflicting efficacy data from this compound trials be reconciled through meta-analytical approaches?

Discrepancies (e.g., variable cognitive outcomes or subgroup responses) require:

  • Individual participant data (IPD) meta-analysis : To adjust for heterogeneity in baseline characteristics (e.g., age, disease duration) .
  • Network meta-analysis (NMA) : Indirect comparisons with other DMTs using common endpoints (e.g., EDSS progression) .
  • Sensitivity analysis : Testing robustness of results to outcome definitions (e.g., 3- vs. 6-month CDP) .

Q. Basic: What methodologies are used to assess cognitive outcomes in this compound trials?

Cognitive function is evaluated using:

  • Symbol Digit Modalities Test (SDMT) : A validated metric for processing speed .
  • MRI correlates : Cortical gray matter and thalamic volume loss are quantified to link structural changes to cognitive decline .
  • Longitudinal analysis : Mixed-effects models account for practice effects and dropout rates .

Q. Advanced: How can multimodal biomarkers (e.g., MRI, serum neurofilament light chain) be integrated into this compound trials?

  • MRI protocols : Standardized T2-lesion volume and brain atrophy measurements (SIENA/FSL software) .
  • Serum biomarkers : Neurofilament light chain (NfL) as a surrogate for axonal damage; thresholds defined via ROC analysis .
  • Machine learning : Integrate imaging, genomic, and clinical data to predict treatment response .

Q. Basic: What in vitro methods characterize this compound's hepatic metabolism and drug-drug interactions?

  • Enzyme kinetics : Incubation of this compound with pooled human liver microsomes (HLMs) to determine Km and Vmax .
  • CYP phenotyping : Chemical inhibition or recombinant CYP isoforms to identify primary metabolizing enzymes (CYP2C9 and CYP3A4) .
  • Correlation analysis : Linear regression between this compound clearance and CYP2C9 activity across HLM donors .

Q. Advanced: What statistical approaches are used in indirect treatment comparisons (ITCs) of this compound versus other DMTs?

  • Matching-adjusted indirect comparison (MAIC) : Weighting patient cohorts to balance covariates (e.g., EDSS, relapse rate) .
  • Propensity score methods : Reduce bias in non-randomized comparisons .
  • Scenario analysis : Testing assumptions about cross-trial differences in endpoint definitions .

Q. Basic: How are animal models of neurovascular dysfunction utilized to study this compound's neuroprotective effects?

  • Experimental autoimmune encephalomyelitis (EAE) : Assess this compound's impact on blood-brain barrier integrity and lymphocyte infiltration .
  • Retinal ischemia models : Optical coherence tomography (OCT) quantifies this compound-mediated reduction in vascular leakage .
  • Single-cell RNA sequencing : Identifies this compound-modulated genes in astrocytes and endothelial cells .

Q. Advanced: How is long-term efficacy extrapolated from this compound trials using parametric survival models?

  • Rank-preserving structural failure time (RPSFT) model : Adjusts for crossover in open-label extensions (e.g., EXPAND data up to 7 years) .
  • Markov chain models : Simulate disability progression states (EDSS strata) to estimate lifetime QALYs .
  • Uncertainty analysis : Probabilistic sensitivity testing with 10,000 Monte Carlo simulations .

Properties

IUPAC Name

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHYPELVXPAIDH-HNSNBQBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153847
Record name Siponimod
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Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Inflammation of the white and gray matter tissues in the central nervous system caused by localized immune cell infiltration and their cytokines are the initial cause of damage in MS. B lymphocytes and their cytokines are other factors in the pathogenesis of MS. Lymphotoxin [or transforming growth factor beta (TGF-β)] and TNF-α produced by these cells encourage inflammation. The S1P receptor is an important receptor related to the function of lymphocytes and can be found in the central nervous system. S1P receptor (S1PR) signaling is associated with a wide variety of physiological processes for lymphocytes, including their egress and recirculation. Siponimod is classified as a sphingosine-1-phosphate (S1P) receptor modulator. Siponimod binds with high affinity to both S1P receptors 1 and 5. This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood. The mechanism by which siponimod exerts therapeutic effects in multiple sclerosis is not known at this time, but may involve the abovementioned decrease of lymphocytes into the central nervous system, decreasing the inflammatory effects of MS.
Record name Siponimod
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CAS No.

1230487-00-9, 1230487-85-0
Record name Siponimod
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Record name Siponimod [USAN:INN:WHO-DD]
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Record name 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo-
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Record name Siponimod
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Record name Siponimod
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Melting Point

111-112
Record name Siponimod
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Synthesis routes and methods I

Procedure details

To a suspension of MnO2 (10 eq) in dioxane is added 1-(3-ethyl-4-hydroxymethyl-phenyl)-ethanone O-(4-cyclohexyl-3-trifluoromethyl-benzyl)-oxime (1 eq). The resulting mixture is refluxed for 10 minutes. After filtration and concentration, the residue is dissolved in MeOH and treated with azetidine-3-carboxylic acid (2 eq) and Et3N (1.5 eq). The resulting mixture is heated at 50° C. for 30 minutes. After cooling to room temperature, NaBH3CN (3 eq) is added in portions. Purification by preparative LCMS results in 1-{4-[1-(4-cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzyl}-azetidine-3-carboxylic acid; 1H NMR (400 MHz, CD3OD) δ 1.24 (t, 3H), 1.30-1.60 (m, 5H), 1.74-1.92 (m, 5H), 2.28 (s, 3H), 2.79 (q, 2H), 2.92 (m, 1H), 3.68 (m, 1H), 4.32 (m, 4H), 4.51 (s, 2H) 5.22 (s, 2H), 7.38 (d, 1H), 7.50-7.68 (m, 5H). MS: (ES+): 517.3 (M+1)+.
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Synthesis routes and methods II

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